molecular formula C17H15ClO2 B14673770 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione CAS No. 40394-90-9

1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione

Cat. No.: B14673770
CAS No.: 40394-90-9
M. Wt: 286.8 g/mol
InChI Key: SXTVXQSMDHLVPB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is an organic compound that features a chlorophenyl group and a phenyl group attached to a pentane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by a series of steps including aldol condensation and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is unique due to its dual ketone functionalities and the presence of both chlorophenyl and phenyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

40394-90-9

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-phenylpentane-1,4-dione

InChI

InChI=1S/C17H15ClO2/c1-12(19)11-16(13-5-3-2-4-6-13)17(20)14-7-9-15(18)10-8-14/h2-10,16H,11H2,1H3

InChI Key

SXTVXQSMDHLVPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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